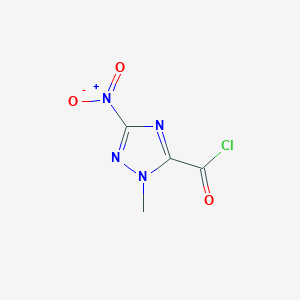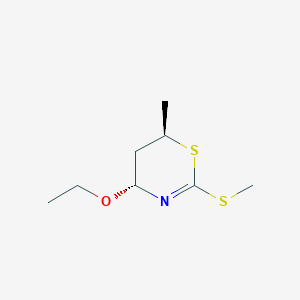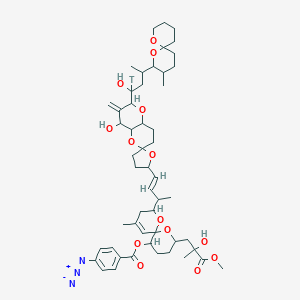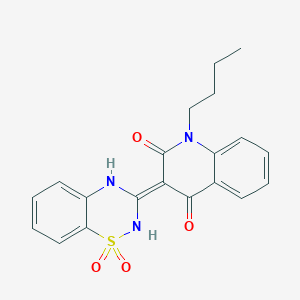
BRL-37344 sodium
Descripción general
Descripción
BRL 37344A es un agonista selectivo del receptor adrenérgico beta-3. Este compuesto ha sido ampliamente estudiado por sus potenciales aplicaciones biomédicas, particularmente en los campos de la obesidad y los trastornos metabólicos. A pesar de sus prometedoras propiedades, BRL 37344A no se ha desarrollado para uso clínico .
Aplicaciones Científicas De Investigación
BRL 37344A se ha utilizado ampliamente en la investigación científica debido a su actividad agonista selectiva en el receptor adrenérgico beta-3. Algunas de sus aplicaciones incluyen:
Química: Estudio de la relación estructura-actividad de los agonistas del receptor adrenérgico beta-3.
Biología: Investigación del papel de los receptores adrenérgicos beta-3 en los procesos metabólicos y el gasto energético.
Medicina: Exploración de potenciales aplicaciones terapéuticas en obesidad, diabetes y trastornos metabólicos.
Industria: Desarrollo de nuevos compuestos con mayor selectividad y eficacia para los receptores adrenérgicos beta-3
Mecanismo De Acción
BRL 37344A ejerce sus efectos uniéndose selectivamente y activando el receptor adrenérgico beta-3. Esta activación conduce a la estimulación de varias vías de señalización intracelular, incluida la vía del monofosfato de adenosina cíclico (AMPc). El aumento de los niveles de AMPc da como resultado un aumento de la lipólisis, la termogénesis y el gasto energético. Además, se ha demostrado que BRL 37344A modula la expresión de genes involucrados en el metabolismo lipídico y la inflamación .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
BRL-37344 sodium interacts with the β3-adrenergic receptor, a type of G protein-coupled receptor (GPCR) found on the surface of adipocytes . The interaction between this compound and the β3-adrenergic receptor triggers a cascade of biochemical reactions that lead to increased thermogenesis and lipolysis .
Cellular Effects
This compound influences cell function by activating the β3-adrenergic receptor, which in turn stimulates the production of cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β3-adrenergic receptor, leading to a conformational change that activates the associated G protein. This results in the activation of adenylyl cyclase, which converts ATP to cAMP, a second messenger that mediates various cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound treatment significantly lowers the body weight of obese mice
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound treatment at a dosage of 2.5 mg/kg significantly lowers the body weight of obese mice .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, which plays a crucial role in the regulation of energy homeostasis. The activation of the β3-adrenergic receptor by this compound leads to increased levels of cAMP, which in turn activates PKA and leads to the phosphorylation and activation of hormone-sensitive lipase, resulting in lipolysis .
Subcellular Localization
Given that it acts on the β3-adrenergic receptor, which is a cell surface receptor, it is likely that this compound is localized to the cell membrane where it can interact with its target receptor .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BRL 37344A implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen la formación del derivado del ácido fenoxiacético y la posterior introducción de la porción agonista del receptor adrenérgico beta-3. Las condiciones de reacción generalmente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar el rendimiento y la pureza deseados del producto .
Métodos de Producción Industrial
La producción industrial de BRL 37344A sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El uso de técnicas avanzadas de purificación, como la cromatografía, es esencial para obtener BRL 37344A de alta pureza adecuado para fines de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones
BRL 37344A sufre varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura y la elección del solvente, se optimizan para obtener los productos deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de BRL 37344A puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, como halógenos o grupos alquilo .
Comparación Con Compuestos Similares
BRL 37344A es único debido a su alta selectividad para el receptor adrenérgico beta-3. Compuestos similares incluyen:
CL 316,243: Otro agonista selectivo del receptor adrenérgico beta-3 con propiedades similares pero estructura química diferente.
Mirabegron: Un agonista del receptor adrenérgico beta-3 aprobado clínicamente utilizado para el tratamiento de la vejiga hiperactiva.
SR 58611A:
BRL 37344A destaca por su amplio uso en investigación preclínica y su potencial para desarrollar nuevos agentes terapéuticos dirigidos a trastornos metabólicos .
Propiedades
IUPAC Name |
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIJYKMYQRHRC-WJKBNZMCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274368 | |
| Record name | BRL 37344 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127299-93-8 | |
| Record name | BRL-37344 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRL 37344 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-37344 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BRL-37344 sodium interact with its target and what are the downstream effects?
A1: this compound is a selective agonist for β3-adrenoceptors [, , ]. Upon binding to β3-adrenoceptors in guinea-pig ileum, this compound stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) accumulation [, , ]. This increase in cAMP levels contributes to the relaxation of ileal smooth muscle [, , ].
Q2: What is the role of M2 muscarinic receptors in the activity of this compound in the guinea-pig ileum?
A2: Research indicates that stimulation of M2 muscarinic receptors in the guinea-pig ileum inhibits the cAMP accumulation induced by this compound [, , ]. This suggests an antagonistic relationship between M2 receptor activation and the relaxant effects mediated by β3-adrenoceptor activation by this compound [, , ].
Q3: Is the effect of M2 receptor stimulation limited to β3-adrenoceptors in the guinea-pig ileum?
A3: No, the inhibitory effect of M2 receptor stimulation is not limited to β3-adrenoceptors. Studies demonstrate that M2 receptor agonists inhibit cAMP accumulation stimulated by not only β3-adrenoceptor agonists like this compound but also by β1-adrenoceptor agonists and other agents such as 5-HT, vasoactive intestinal peptide, and prostaglandins E2 and E1 [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


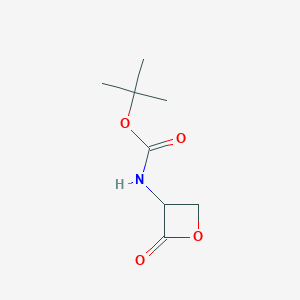
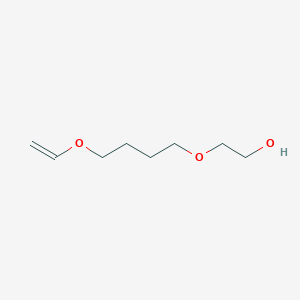
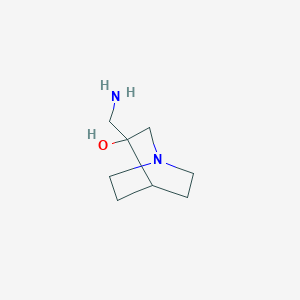

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)

